molecular formula C10H20O2 B143347 4-Methoxy-4-methyl-2-propan-2-yloxane CAS No. 133637-26-0

4-Methoxy-4-methyl-2-propan-2-yloxane

Cat. No.: B143347
CAS No.: 133637-26-0
M. Wt: 172.26 g/mol
InChI Key: SFJDAIHCJHFTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-4-methyl-2-propan-2-yloxane is an organic compound with the molecular formula C7H14O2 It is a cyclic ether with a methoxy group and a methyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-methyl-2-propan-2-yloxane can be achieved through several methods. One common approach involves the reaction of 4-methoxy-4-methyl-2-pentanol with an acid catalyst to induce cyclization, forming the oxane ring. The reaction typically requires mild temperatures and can be carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems can enhance the efficiency of the cyclization process, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-methyl-2-propan-2-yloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4-Methoxy-4-methyl-2-propan-2-yloxane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Methoxy-4-methyl-2-propan-2-yloxane exerts its effects involves interactions with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic catalysis and receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-4-methyl-2-pentanol: A structurally similar compound with a hydroxyl group instead of an oxane ring.

    4-Methoxy-4-methyl-2-pentanone: Another related compound with a ketone functional group.

Uniqueness

4-Methoxy-4-methyl-2-propan-2-yloxane is unique due to its cyclic ether structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

4-methoxy-4-methyl-2-propan-2-yloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-8(2)9-7-10(3,11-4)5-6-12-9/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJDAIHCJHFTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.